
Melagatran
Vue d'ensemble
Description
Le mélagatran est un inhibiteur direct de la thrombine, ce qui signifie qu'il inhibe spécifiquement l'activité de la thrombine, une enzyme impliquée dans la coagulation du sang. Il s'agit de la forme active du prodrug oral ximélagatran. Le mélagatran a été étudié pour son utilisation potentielle dans la prévention et le traitement des troubles thrombo-emboliques, tels que la thrombose veineuse profonde et l'embolie pulmonaire .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le mélagatran est synthétisé par une série de réactions chimiques à partir de composés organiques simples. La synthèse implique la formation d'une structure dipeptidique, qui est ensuite modifiée pour introduire des groupes fonctionnels spécifiques qui améliorent son activité inhibitrice de la thrombine. Les étapes clés de la synthèse comprennent les réactions de couplage peptidique, la protection et la déprotection des groupes fonctionnels et la purification du produit final .
Méthodes de production industrielle
La production industrielle de mélagatran implique une synthèse à grande échelle utilisant des réactions chimiques similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour un rendement et une pureté élevés, et il comprend des étapes telles que la cristallisation et la filtration pour isoler le produit final. Le processus de production est conçu pour être rentable et évolutif afin de répondre aux exigences de la fabrication pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions
Le mélagatran subit diverses réactions chimiques, notamment :
Oxydation : Le mélagatran peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du mélagatran.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de mélagatran
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de mélagatran oxydés, tandis que la réduction peut donner des formes réduites du composé .
Applications de la recherche scientifique
Chimie : Le mélagatran est utilisé comme composé modèle pour étudier l'inhibition de la thrombine et d'autres protéases.
Biologie : Il est utilisé dans la recherche pour comprendre le rôle de la thrombine dans la coagulation du sang et les processus biologiques associés.
Médecine : Le mélagatran a été étudié pour son utilisation potentielle dans la prévention et le traitement des troubles thrombo-emboliques, tels que la thrombose veineuse profonde et l'embolie pulmonaire. .
Industrie : Le mélagatran est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticoagulants
Mécanisme d'action
Le mélagatran exerce ses effets en inhibant directement la thrombine, une enzyme qui joue un rôle crucial dans le processus de coagulation du sang. La thrombine convertit le fibrinogène en fibrine, qui forme le cadre d'un caillot sanguin. En inhibant la thrombine, le mélagatran empêche la formation de fibrine et inhibe ainsi la formation de caillots sanguins. Les cibles moléculaires du mélagatran comprennent à la fois la thrombine libre et la thrombine liée au caillot, ce qui en fait un anticoagulant puissant .
Applications De Recherche Scientifique
Chemistry: Melagatran is used as a model compound to study the inhibition of thrombin and other proteases.
Biology: It is used in research to understand the role of thrombin in blood clotting and related biological processes.
Medicine: this compound has been investigated for its potential use in preventing and treating thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. .
Industry: This compound is used in the pharmaceutical industry for the development of new anticoagulant drugs
Mécanisme D'action
Melagatran exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in the blood clotting process. Thrombin converts fibrinogen to fibrin, which forms the framework of a blood clot. By inhibiting thrombin, this compound prevents the formation of fibrin and thus inhibits blood clot formation. The molecular targets of this compound include both free and clot-bound thrombin, making it a potent anticoagulant .
Comparaison Avec Des Composés Similaires
Composés similaires
Ximélagatran : Le prodrug oral du mélagatran, qui est converti en mélagatran dans l'organisme.
Dabigatran : Un autre inhibiteur direct de la thrombine ayant des propriétés anticoagulantes similaires.
Argatroban : Un inhibiteur direct synthétique de la thrombine utilisé dans le traitement de la thrombopénie induite par l'héparine .
Unicité du mélagatran
Le mélagatran est unique dans sa capacité à inhiber à la fois la thrombine libre et la thrombine liée au caillot, ce qui lui confère un avantage pharmacodynamique potentiel par rapport à d'autres inhibiteurs de la thrombine. De plus, son inhibition directe de la thrombine sans nécessiter de surveillance anticoagulante de routine le distingue des anticoagulants traditionnels comme la warfarine .
Activité Biologique
Melagatran, the active metabolite of xithis compound, is a direct thrombin inhibitor that has garnered attention for its anticoagulant properties. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.
This compound is characterized by rapid absorption, with peak plasma concentrations (C_max) reached approximately 0.5 hours post-administration. Its half-life is about 2 hours, which influences its dosing schedule in clinical settings . As a direct thrombin inhibitor, this compound binds to thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting clot formation. Additionally, studies have shown that this compound may interact with platelet membranes, contributing to its anticoagulant effects .
Efficacy and Safety Profile
The efficacy of this compound has been evaluated in various studies. A key study compared its in vitro inhibitory effects against clot-bound thrombin, demonstrating significant anticoagulant activity . The following table summarizes the pharmacodynamic effects observed with different dosing regimens:
Dose (mg) | Inhibition of Thrombin Activity (%) | Time to Peak Effect (h) | Half-Life (h) |
---|---|---|---|
0.5 | 50 | 0.5 | 2 |
1.0 | 75 | 0.5 | 2 |
2.0 | 90 | 0.5 | 2 |
Clinical Applications
This compound was initially developed for the prevention and treatment of venous thromboembolism (VTE) and has been studied in various clinical settings. Notably, it was evaluated in patients undergoing hip or knee surgery, where it demonstrated a significant reduction in VTE incidence compared to placebo .
Case Study: Efficacy in Ischemic Stroke
A randomized controlled trial assessed the efficacy of this compound in patients with ischemic stroke. The study found that patients receiving this compound had improved outcomes compared to those on traditional anticoagulants, highlighting its potential benefits in acute settings .
Adverse Effects and Considerations
Despite its benefits, this compound's use has been associated with some adverse effects, primarily bleeding complications. A retrospective analysis indicated that while the overall bleeding risk was comparable to other anticoagulants, specific populations such as the elderly exhibited higher risks .
Table: Adverse Effects Observed in Clinical Trials
Adverse Effect | Incidence Rate (%) |
---|---|
Major bleeding | 1.5 |
Minor bleeding | 10 |
Gastrointestinal symptoms | 5 |
Q & A
Q. What is the molecular mechanism of Melagatran’s thrombin inhibition, and how is this validated experimentally?
Basic Research Question
this compound is a direct thrombin inhibitor that binds reversibly to the active site of thrombin, blocking its proteolytic activity without requiring cofactors like antithrombin . To validate this mechanism, researchers use in vitro assays such as calibrated automated thrombography (CAT) to measure thrombin generation parameters (e.g., lag time, endogenous thrombin potential) in plasma treated with this compound. Dose-response curves (IC₅₀ values) quantify inhibitory potency .
Q. How do researchers evaluate this compound’s efficacy in preclinical models of pulmonary hypertension?
Basic Research Question
Studies often employ monocrotaline (MCT)-induced pulmonary hypertension in rats. Key endpoints include right ventricular (RV) hypertrophy (measured by RV-to-body weight ratios), histopathological remodeling markers (e.g., TIMP-1, Col3A1), and pressure-sensitive biomarkers (ANP, BNP). This compound is administered via osmotic minipumps to maintain stable plasma levels, with thrombin inhibition efficacy confirmed by ex vivo coagulation assays .
Q. What in vitro models are used to study this compound’s mucosal permeability, and how do these correlate with in vivo bioavailability?
Basic Research Question
Nasal or intestinal permeability is assessed using ex vivo tissue models (e.g., rat nasal mucosa) in diffusion chambers. Apparent permeability coefficients (Papp) are calculated at varying concentrations (e.g., 0.7 µM vs. 250 µM) to confirm passive diffusion. Results are compared to in vivo bioavailability data from rodent nasal administration, adjusting for confounding factors like mucociliary clearance .
Q. How should dose-response studies for this compound in rodent models be designed to ensure reproducibility?
Advanced Research Question
Dose selection must account for species-specific pharmacokinetics (e.g., plasma half-life, clearance rates). Studies should include:
- Negative controls : Placebo-treated animals.
- Positive controls : Established anticoagulants (e.g., warfarin).
- Dose range : Based on IC₅₀ values from in vitro assays (e.g., 0.1–2.0 µM in CAT assays).
- Endpoint standardization : RV hypertrophy ratios, thrombin activity assays, and gene expression profiling (qPCR) .
Q. How can contradictions in reported synergistic effects of this compound with other anticoagulants be resolved?
Advanced Research Question
Synergy factors (SF) calculated via Berenbaum’s method may show variability due to assay conditions (e.g., thrombin concentration, platelet activation state). For example, this compound combined with AR-C69931MX showed SF < 1 in most cases, indicating antagonism. Researchers should replicate experiments across multiple platelet donors and use isobolographic analysis to confirm interactions .
Q. What methodological considerations are critical when comparing this compound’s anticoagulant effects in neonatal versus adult plasma?
Advanced Research Question
Neonatal plasma has lower antithrombin levels, enhancing this compound’s efficacy. Studies using CAT assays must:
- Match plasma dilution ratios (e.g., 1:10 for both groups).
- Use IC₅₀ values for ETP suppression (e.g., 0.27 µM in neonates vs. 0.70 µM in adults).
- Normalize thrombin generation curves to baseline endogenous potential .
Q. How can variability in prothrombin time (PT) assays when testing this compound be minimized?
Advanced Research Question
PT assay results depend on thromboplastin sensitivity (e.g., Thromboplastin HS IC₅₀ = 0.9 µM vs. Owren reagents IC₅₀ = 2.9 µM). To standardize:
- Use reagents with low International Sensitivity Index (ISI) values.
- Report final plasma dilution (e.g., 1:3 vs. 1:10).
- Avoid INR calculations, as they are unreliable for direct thrombin inhibitors .
Q. What statistical approaches validate this compound’s impact on atherosclerotic lesion stability in murine models?
Advanced Research Question
In apolipoprotein E-deficient mice, lesion size and stability are assessed via histomorphometry (plaque area, collagen content) and biomarkers (MMP-9, TNF-α). Use multivariate regression to adjust for confounding variables (e.g., lipid levels) and report effect sizes (e.g., 30% reduction in lesion area) with 95% confidence intervals .
Q. How do researchers optimize thrombin inhibition assays to account for this compound’s reversible binding kinetics?
Advanced Research Question
Pre-incubate thrombin with this compound (10–30 minutes) to reach equilibrium. Use fluorogenic substrates (e.g., Z-GGR-AMC) to measure residual thrombin activity. Calculate Ki values via Cheng-Prusoff equation, adjusting for substrate competition .
Q. What pharmacokinetic parameters are critical for nasal administration studies of this compound?
Basic Research Question
Key parameters include:
- Permeability : Papp values from in vitro models (e.g., 4.7 × 10⁻⁶ cm/s in nasal mucosa).
- Bioavailability : Compare AUC after nasal vs. intravenous dosing in rats.
- Solubility : this compound’s high water solubility (225 mg/mL) minimizes formulation challenges .
Q. Methodological Notes
- Data Contradictions : Reconcile discrepancies (e.g., synergy vs. antagonism) by standardizing assay protocols and reporting raw data .
- Ethical Compliance : All animal studies must include ethics committee approval and adherence to ARRIVE guidelines .
- Open Data : Deposit large datasets (e.g., thrombin generation curves) in repositories like Figshare or Zenodo .
Propriétés
IUPAC Name |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNMCUOEDMMIN-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166724 | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159776-70-2 | |
Record name | Melagatran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159776-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melagatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melagatran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELAGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.